molecular formula C10H13F3N4O3 B1662713 CDD0102 CAS No. 146422-58-4

CDD0102

Cat. No.: B1662713
CAS No.: 146422-58-4
M. Wt: 294.23 g/mol
InChI Key: DGWZWAJULKDIKA-UHFFFAOYSA-N
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Description

CDD-0102 is a potent and selective agonist of the M1 muscarinic acetylcholine receptor. It has been studied for its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease. CDD-0102 has shown efficacy in enhancing memory function and cognitive flexibility in preclinical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CDD-0102 involves the formation of a 1,2,4-oxadiazole ring system. The key steps include the reaction of an appropriate nitrile with hydroxylamine to form an amidoxime, followed by cyclization with an acyl chloride to yield the oxadiazole ring. The final product is obtained through purification and crystallization .

Industrial Production Methods

Industrial production of CDD-0102 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The final product is subjected to rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

CDD-0102 primarily undergoes substitution reactions due to the presence of the oxadiazole ring and the pyrimidine moiety. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Reactions are typically carried out in polar solvents at moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. Reactions are conducted under controlled conditions to prevent over-oxidation.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of CDD-0102 .

Scientific Research Applications

CDD-0102 has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:

    Chemistry: CDD-0102 is used as a model compound to study the structure-activity relationship of muscarinic agonists. .

    Biology: In biological research, CDD-0102 is used to investigate the role of M1 muscarinic receptors in various physiological processes. .

    Medicine: The primary focus of medical research on CDD-0102 is its potential use in treating Alzheimer’s disease. .

    Industry: In the pharmaceutical industry, CDD-0102 is used in drug discovery and development programs. .

Mechanism of Action

CDD-0102 exerts its effects by selectively activating M1 muscarinic acetylcholine receptors. Upon binding to the receptor, CDD-0102 induces a conformational change that triggers downstream signaling pathways. This includes the activation of phospholipase C, which leads to the production of inositol trisphosphate and diacylglycerol. These second messengers subsequently increase intracellular calcium levels and activate protein kinase C, resulting in various cellular responses .

Comparison with Similar Compounds

Similar Compounds

    Xanomeline: Another M1 muscarinic receptor agonist studied for its potential in treating Alzheimer’s disease.

    Blarcamesine: A muscarinic M1 agonist with neuroprotective properties.

    Encenicline: A partial agonist of α7 neuronal nicotinic acetylcholine receptors, with some activity at M1 receptors.

Uniqueness of CDD-0102

CDD-0102 is unique due to its high selectivity for M1 muscarinic receptors and its low side effect profile. Unlike other muscarinic agonists, CDD-0102 produces minimal cholinergic side effects, making it a safer option for therapeutic use. Additionally, its ability to cross the blood-brain barrier and enhance memory function highlights its potential as a treatment for Alzheimer’s disease .

Properties

CAS No.

146422-58-4

Molecular Formula

C10H13F3N4O3

Molecular Weight

294.23 g/mol

IUPAC Name

3-ethyl-5-(1,4,5,6-tetrahydropyrimidin-5-yl)-1,2,4-oxadiazole;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H12N4O.C2HF3O2/c1-2-7-11-8(13-12-7)6-3-9-5-10-4-6;3-2(4,5)1(6)7/h5-6H,2-4H2,1H3,(H,9,10);(H,6,7)

InChI Key

DGWZWAJULKDIKA-UHFFFAOYSA-N

SMILES

CCC1=NOC(=N1)C2CNC=NC2

Canonical SMILES

CCC1=NOC(=N1)C2CNC=NC2.C(=O)(C(F)(F)F)O

Pictograms

Irritant

Synonyms

5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine
CDD-0102A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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